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Introduction
Glovadalen (also known as UCB-0022) is an investigational, orally available, and centrally

penetrant small molecule being developed by UCB Biopharma for the treatment of Parkinson's

disease. It acts as a selective positive allosteric modulator (PAM) of the dopamine D1 receptor.

This mechanism of action is intended to enhance the receptor's response to endogenous

dopamine, thereby improving motor control without the continuous receptor stimulation that can

lead to adverse effects associated with dopamine agonists.[1][2] This technical guide provides

a comprehensive overview of the currently available safety and toxicology data for Glovadalen,

compiled from preclinical studies and clinical trials.

Non-Clinical Safety and Toxicology
In Vitro Toxicology

Selectivity and Affinity: In vitro studies have demonstrated that Glovadalen selectively binds

to D1 receptors with nanomolar affinity. It potentiates the ability of dopamine to activate the

D1 receptor by approximately 10-fold. Notably, Glovadalen was found to be inactive at D2,

D3, and D4 dopamine receptors and only marginally active at the D5 receptor at a

concentration of 10 µM. The compound has also been screened against a wide panel of over

500 other targets and was found to be highly selective.[2]
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In Vivo Toxicology
Animal Models: The primary in vivo model used to assess the efficacy and safety of

Glovadalen has been the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-treated

macaque, a well-established non-human primate model of Parkinson's disease.[2]

Key Findings: In MPTP-treated macaques, single oral doses of Glovadalen, both alone and

in combination with a low dose of levodopa, demonstrated an improvement in motor

disability comparable to that of levodopa alone. Importantly, this improvement was

associated with a reduction in the severity of dyskinesia.[2] Preclinical pharmacokinetic and

safety profiles were considered favorable and supported the progression of Glovadalen to

first-in-human studies.[2]

General Toxicology: Detailed quantitative data from formal preclinical toxicology studies,

such as acute toxicity (e.g., LD50), repeat-dose toxicity (to establish No-Observed-Adverse-

Effect Levels, NOAELs), and safety pharmacology studies, are not yet publicly available in

peer-reviewed literature.

Genetic and Reproductive Toxicology
As of the latest available information, specific data from genotoxicity, carcinogenicity, and

reproductive and developmental toxicology studies for Glovadalen have not been published.

Standard preclinical safety testing for a new chemical entity would typically include a battery of

such assays to assess mutagenic and carcinogenic potential, as well as effects on fertility and

embryonic development.

Clinical Safety and Tolerability
Phase 1 Clinical Trial (NCT04867642)
A Phase 1 study was conducted to evaluate the safety, tolerability, and pharmacokinetics of

Glovadalen in both healthy volunteers and individuals with Parkinson's disease.

Study Design: The trial was a randomized study that included single and multiple ascending

doses of Glovadalen.

Safety Profile: The results from this study indicated that Glovadalen has an acceptable

safety and tolerability profile.[3] No deaths or serious treatment-emergent adverse events
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(TEAEs) were reported.[2] Furthermore, no new safety concerns were identified during the

study.[3] The incidence and severity of TEAEs were reduced with dose titration, which also

resulted in fewer effects on vital signs.[3]

Phase 2 Clinical Trial (ATLANTIS - NCT06055985)
The ATLANTIS study is a multicenter, double-blind, placebo-controlled, randomized, parallel-

group Phase 2 trial designed to assess the efficacy, safety, and tolerability of Glovadalen as an

adjunctive therapy in patients with advanced Parkinson's disease experiencing motor

fluctuations.[1]

Study Design: Participants were randomized to receive either a low dose of Glovadalen, a

high dose of Glovadalen, or a placebo for a 10-week period, in addition to their standard-of-

care medication, which included at least levodopa.[1][2] The study protocol included a 2-

week titration period, an 8-week maintenance period, and a 2-week safety follow-up.[1]

Overall Safety: The findings from the ATLANTIS trial suggest that Glovadalen is both safe

and effective for patients with advanced Parkinson's disease.[2] The discontinuation rate for

the entire patient population was low at 7.2%.[2]

Treatment-Emergent Adverse Events (TEAEs): The incidence of any TEAE was similar

across all treatment groups.[2]

Adverse Event
Category

Low-Dose
Glovadalen

High-Dose
Glovadalen

Placebo

Any TEAE 53% 55% 51%

Headache 10% 6% 4%

Dyskinesia 5.7% 6% 4.3%

Dopaminergic-Related Adverse Events: There were no significant differences in the

incidence of dopaminergic-related adverse events between the Glovadalen and placebo

groups.[2] Notably, there were no reported cases of hallucinations, confusion, hypotension,

syncope, or excessive daytime sleepiness in the Glovadalen-treated groups.[2]
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Serious Adverse Events: The number of TEAEs leading to discontinuation or withdrawal was

lower in the Glovadalen groups compared to placebo. Two participants in the low-dose

group and five in the high-dose group discontinued due to TEAEs, compared to eight in the

placebo group.[2]

Signaling Pathways and Experimental Workflows
Dopamine D1 Receptor Signaling Pathway
Glovadalen acts as a positive allosteric modulator of the dopamine D1 receptor. This means it

binds to a site on the receptor that is different from the dopamine binding site (the orthosteric

site). By doing so, it enhances the receptor's response to the binding of endogenous dopamine,

leading to a more physiological potentiation of the downstream signaling cascade. The D1

receptor is a G-protein coupled receptor that, upon activation, stimulates adenylyl cyclase,

leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein

kinase A (PKA).
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Glovadalen's modulation of the Dopamine D1 receptor signaling pathway.

Preclinical Experimental Workflow for In Vivo
Pharmacology
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The preclinical assessment of Glovadalen's in vivo efficacy and safety in the MPTP-treated

macaque model followed a structured workflow.

Model Induction:
MPTP Administration to Macaques

Washout & Baseline
Motor Assessment

Treatment Administration:
- Glovadalen (Oral)

- Levodopa (Control)
- Combination Therapy

- Vehicle Control

Post-Dose Monitoring:
- Motor Disability Assessment

- Dyskinesia Scoring
- Pharmacokinetic Sampling

Data Analysis:
- Comparison of Motor Scores
- Dyskinesia Severity Analysis

- PK/PD Modeling

Conclusion:
Favorable Efficacy and Safety Profile
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Workflow for the in vivo assessment of Glovadalen in a primate model of Parkinson's disease.

Conclusion
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The available safety and toxicology data for Glovadalen (UCB-0022) from preclinical and

clinical studies up to Phase 2 suggest a favorable profile. The compound is a selective D1

receptor positive allosteric modulator that has demonstrated efficacy in a relevant animal model

of Parkinson's disease with a reduced propensity for inducing dyskinesia compared to

levodopa. Clinical trials in humans have shown that Glovadalen is generally well-tolerated,

with a side effect profile that appears manageable and a low discontinuation rate. Importantly,

there is no indication of an increased risk of common dopaminergic adverse events such as

hallucinations or orthostatic hypotension at the doses studied.

Further long-term safety data, as well as the results from comprehensive preclinical toxicology

studies (including genotoxicity, carcinogenicity, and reproductive toxicology), will be crucial for a

complete understanding of Glovadalen's safety profile as it progresses through later stages of

clinical development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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